Product packaging for N-Benzoyl-4-perhydroazepinone(Cat. No.:CAS No. 15923-40-7)

N-Benzoyl-4-perhydroazepinone

Cat. No.: B112002
CAS No.: 15923-40-7
M. Wt: 217.26 g/mol
InChI Key: CFZRTDHGRHTNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzoyl-4-perhydroazepinone is a synthetic organic compound provided for research use only. This product is intended for use by qualified laboratory and scientific personnel. Its specific physicochemical properties, such as molecular weight, solubility, and stability, should be detailed here. The primary research applications and value of this compound, for instance, its potential as a building block in organic synthesis or as a precursor for pharmaceutical development, will be described in this section. Furthermore, a comprehensive explanation of its known or hypothesized mechanism of action in biological or chemical systems would be included. Researchers are encouraged to contact our scientific support team for additional technical data and availability. This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B112002 N-Benzoyl-4-perhydroazepinone CAS No. 15923-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzoylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-7-4-9-14(10-8-12)13(16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRTDHGRHTNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475781
Record name N-Benzoyl-4-perhydroazepinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15923-40-7
Record name N-Benzoyl-4-perhydroazepinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzoyl 4 Perhydroazepinone and Its Precursors

Synthesis of the 4-Perhydroazepinone Core

The formation of the seven-membered azepinone ring system is a key challenge in the synthesis of N-Benzoyl-4-perhydroazepinone. Ring expansion strategies, particularly from readily available piperidone derivatives, are a common approach.

Ring Expansion Strategies

A prevalent method for synthesizing the 4-perhydroazepinone core is through the ring expansion of a six-membered piperidone ring.

The Tiffeneau-Demjanov type ring expansion is a well-established method for the one-carbon homologation of cyclic ketones. In the context of 4-perhydroazepinone synthesis, this involves the reaction of an N-protected 4-piperidone (B1582916) derivative with a diazoacetate, such as ethyl diazoacetate (EDA), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). nih.govmdpi.com

This reaction proceeds through the formation of a β-keto ester intermediate. nih.gov For instance, the reaction of 1-carbethoxy-4-piperidone with ethyl diazoacetate and boron trifluoride leads to the corresponding β-keto ester. nih.gov Subsequent hydrolysis and decarboxylation of this intermediate, typically by refluxing in hydrochloric acid, yields the 4-perhydroazepinone core. nih.gov

The choice of the N-protecting group on the starting piperidone is crucial. The tert-butoxycarbonyl (Boc) group is often employed due to its stability and ease of removal. The ring expansion of N-tert-butoxycarbonyl-4-piperidone with ethyl diazoacetate has been successfully used for the multigram preparation of 4-perhydroazepinone. acs.org

A study on the synthesis of fentanyl analogs describes the ring homologation of 1-carbethoxy-4-piperidinone using ethyl diazoacetate and boron trifluoride to produce a β-keto ester. nih.gov This intermediate is then subjected to hydrolysis and decarboxylation to form the perhydroazepinone ring. nih.gov

Starting MaterialReagentsIntermediateProductReference
1-Carbethoxy-4-piperidoneEthyl diazoacetate, Boron trifluorideβ-keto ester4-Perhydroazepinone nih.gov
N-tert-butoxycarbonyl-4-piperidoneEthyl diazoacetateNot specified4-Perhydroazepinone acs.org

The use of ethyl diazoacetate (EDA) on an industrial scale is limited due to its potential for thermal instability and explosive decomposition. acs.orgresearchgate.net The thermal stability of EDA has been studied, and it is known to have a significant exothermic decomposition. researchgate.netacs.org This necessitates careful control of reaction conditions, especially temperature, to prevent runaway reactions. acs.org

Process optimization studies have focused on mitigating these risks. One approach involves the use of continuous flow reactors, which offer better temperature control and minimize the accumulation of hazardous intermediates. acs.org For batch processes, a semi-batch approach with controlled addition of reagents is often preferred. acs.org The reaction of N-Boc-4-piperidone with EDA has been reported to have a dangerous accumulation of reactants and exothermicity, especially when conducted in solvents like diethyl ether or dichloromethane (B109758)/methyl tert-butyl ether. acs.org An initial slow induction period can be followed by a rapid acceleration, leading to a potential runaway scenario. acs.org

Research has shown that the choice of solvent and the rate of addition of the Lewis acid catalyst are critical for controlling the reaction exotherm. The development of safer, scalable processes has been a key area of investigation. acs.org

Alternative Synthetic Routes to the Azepinone Ring System

While ring expansion is a common strategy, other methods for constructing the azepinone ring have been explored. One such method involves a gold-catalyzed two-step [5+2] annulation to synthesize azepan-4-ones. researchgate.net Another approach utilizes a tandem ring-closing metathesis and intramolecular Kharasch addition reaction sequence. researchgate.net Additionally, N-substituted hexahydro-4H-azepin-4-ones have been prepared from 2-cyclohexen-1-one (B156087) through ozonolysis followed by reductive aminocyclization. researchgate.net

Preparation of 4-Perhydroazepinone Hydrochloride as a Precursor

Following the formation of the 4-perhydroazepinone core, it is often converted to its hydrochloride salt. This serves to improve its stability and handling characteristics, making it a suitable precursor for subsequent reactions. The reaction of 4-azepinone with hydrochloric acid yields 4-perhydroazepinone hydrochloride. chembk.com This salt typically appears as a colorless crystal or white powder. chembk.com

N-Benzoylation and Other N-Protection/N-Substitution Strategies

The final step in the synthesis of the target compound is the introduction of the benzoyl group onto the nitrogen atom of the 4-perhydroazepinone core. This is a standard N-acylation reaction.

Prior to benzoylation, it is often necessary to have a protecting group on the nitrogen atom during the ring expansion step. The tert-butoxycarbonyl (Boc) group is a common choice. acs.org This group can be removed under acidic conditions to yield the free amine, which is then available for benzoylation.

In a broader context, various N-protection and N-substitution strategies are employed in the synthesis of related azepane derivatives. For example, in the synthesis of fentanyl analogs, after the formation of the perhydroazepinone ring and subsequent modifications, the nitrogen is often alkylated with substituents like a phenethyl group. nih.gov The choice of the N-substituent is critical for the biological activity of the final compound. nih.gov

The characterization of N-protected 4-perhydroazepinone precursors is an important step to ensure the success of subsequent synthetic transformations. ualberta.ca

Synthetic Routes to a Key Heterocycle: this compound

This compound, a notable seven-membered nitrogen heterocycle, serves as a crucial intermediate in the synthesis of various biologically active compounds. The construction of its core azepinone structure and the introduction of the N-benzoyl group have been the focus of significant synthetic efforts. This article explores the established and advanced methodologies for the preparation of this compound and its precursors.

The synthesis of this compound and related N-protected precursors involves a series of strategic chemical transformations. These methods can be broadly categorized into the functionalization of a pre-existing azepinone core and the construction of the seven-membered ring itself.

Direct Acylation Methods for N-Benzoyl Moiety Introduction

The introduction of the N-benzoyl group onto the 4-perhydroazepinone scaffold is a key step. Direct acylation methods are commonly employed for this transformation. These methods typically involve the reaction of 4-perhydroazepinone with a benzoylating agent.

One common approach involves the use of benzoyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or a pyridine (B92270) derivative, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the N-acylated product. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

Alternatively, benzoic anhydride (B1165640) can be utilized as the acylating agent. This method avoids the generation of corrosive HCl, but may require slightly more forcing conditions or the use of a catalyst to achieve efficient conversion.

ReagentConditionsProduct
Benzoyl chloride, TriethylamineDichloromethane, 0 °C to room temperatureThis compound
Benzoic anhydrideHeat or catalystThis compound

Regioselective N-Functionalization Techniques

While direct acylation is effective, achieving regioselectivity in more complex substrates containing multiple nucleophilic sites can be a challenge. For the synthesis of specifically N-functionalized perhydroazepinones, protecting group strategies are often employed. For instance, if other functional groups are present that could react with the acylating agent, they must be protected prior to the N-benzoylation step.

In the context of preparing N-protected 4-perhydroazepinone precursors, the nitrogen atom of the azepane ring is the primary site of functionalization. The inherent nucleophilicity of the secondary amine facilitates this reaction. The choice of the N-protecting group is crucial and can influence the subsequent reactivity of the molecule. Besides the benzoyl group, other common N-protecting groups for 4-perhydroazepinone include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These are often introduced using the corresponding anhydride or chloroformate under basic conditions. ualberta.ca

Characterization of N-Protected 4-Perhydroazepinone Precursors

The successful synthesis and purification of N-protected 4-perhydroazepinone precursors require thorough characterization to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of these compounds. In the ¹H NMR spectrum of this compound, characteristic signals for the benzoyl group protons (in the aromatic region) and the protons of the seven-membered ring are observed. The chemical shifts and coupling patterns of the methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group provide key structural information. Due to the conformational flexibility of the seven-membered ring and restricted rotation around the amide bond, rotamers may be observed, leading to a more complex spectrum. ualberta.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The presence of a strong absorption band corresponding to the amide carbonyl stretching vibration (typically around 1630-1680 cm⁻¹) and the ketone carbonyl stretch (around 1700-1720 cm⁻¹) are indicative of the desired product.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the successful incorporation of the protecting group. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Advanced Approaches to Seven-Membered Nitrogen Heterocycles

The construction of the seven-membered azepinone ring system itself presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. nih.gov To overcome these hurdles, a variety of advanced synthetic methods have been developed.

Transition Metal-Catalyzed Methods for Azepinone Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex cyclic structures, including azepinones. researchgate.net These methods often proceed under mild conditions and can offer high levels of chemo-, regio-, and stereoselectivity.

Several transition metals, including palladium, rhodium, and gold, have been successfully employed in the formation of azepinone rings. nih.govresearchgate.netbohrium.com For instance, palladium-catalyzed intramolecular Heck reactions have been utilized to construct benzazepinone (B8055114) frameworks. sciensage.info Rhodium-catalyzed reactions, such as the hydroacylation of alkenes, provide another efficient route to seven-membered aza-ketones. bohrium.com Gold-catalyzed cycloisomerization reactions of appropriately functionalized enynes can also lead to the formation of azepine derivatives. nih.gov

CatalystReaction TypeSubstrateProduct
PalladiumIntramolecular Heck CouplingN-alkenyl-2-iodobenzamidesBenzazepinones
RhodiumIntramolecular HydroacylationAmino-aryl aldehydes with allylic aminesDihydrobenzoazepinones
GoldCycloisomerizationFuran-yne substratesAzepines

Cycloaddition and Cascade Reactions for Ring Construction

Cycloaddition reactions offer a convergent and atom-economical approach to the synthesis of cyclic systems. researchgate.net For the construction of azepinone scaffolds, [4+3] cycloaddition reactions have proven particularly valuable. nih.gov In these reactions, a four-atom component reacts with a three-atom component to form the seven-membered ring in a single step. For example, the reaction of vinyl ketenes with α-imino carbenes generated from N-sulfonyl-triazoles under rhodium catalysis can afford functionalized azepinones. researchgate.net

Cascade reactions, where a series of intramolecular transformations occur in a single pot, provide an elegant and efficient strategy for building complex molecular architectures. rsc.org A metal-free cascade reaction involving an azide-alkyne cycloaddition followed by an oxetane (B1205548) ring-opening has been reported for the synthesis of triazole-fused diazepinones. rsc.org Similarly, metal-free aza-Claisen type ring expansions of vinyl aziridines have been developed to access seven-membered N-heterocycles. rsc.org These methods highlight the increasing trend towards developing sustainable and efficient synthetic protocols.

Reactivity and Synthetic Transformations of N Benzoyl 4 Perhydroazepinone

Reactions at the Ketone Functionality (C-4 Position)

The ketone at the C-4 position of the perhydroazepinone ring is a versatile functional group that readily undergoes reactions typical of cyclic ketones, including reductions, nucleophilic additions, and condensations.

Reductions to Hydroxyl Derivatives

The reduction of the C-4 ketone in N-acyl-4-piperidones, a close structural analog of N-benzoyl-4-perhydroazepinone, to the corresponding hydroxyl derivative is a common transformation. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose, offering good yields under mild conditions. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions, potentially leading to either the axial or equatorial alcohol. For instance, the use of bulky reducing agents like L-Selectride has been shown to favor the formation of one stereoisomer over the other in related piperidone systems.

Reducing Agent Typical Solvent Expected Product
Sodium Borohydride (NaBH₄)Methanol, Ethanol4-hydroxy-N-benzoyl-perhydroazepine
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether4-hydroxy-N-benzoyl-perhydroazepine
L-Selectride®Tetrahydrofuran (THF)Stereoselective formation of 4-hydroxy-N-benzoyl-perhydroazepine

This table presents expected outcomes based on the reactivity of analogous N-acyl-4-piperidones.

Nucleophilic Additions and Their Stereochemical Outcomes

The electrophilic carbon of the C-4 ketone is susceptible to attack by various nucleophiles, leading to the formation of tertiary alcohols. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are commonly used for this purpose. The addition of these nucleophiles introduces a new carbon-carbon bond at the C-4 position.

The stereochemistry of the addition is a critical aspect of these reactions. In cyclic systems like this compound, the incoming nucleophile can approach from either the axial or equatorial face of the ketone. The preferred direction of attack is often governed by steric hindrance, with the nucleophile typically approaching from the less hindered face. This can lead to a mixture of diastereomeric products. The facial selectivity can sometimes be controlled by the choice of the nucleophile and the reaction conditions.

Another important reaction in this category is the Reformatsky reaction, which involves the reaction of an α-halo ester with the ketone in the presence of zinc metal to form a β-hydroxy ester. This reaction provides a route to introduce an ester-containing side chain at the C-4 position.

Nucleophile Type Example Reagent Expected Product
Organometallic (Grignard)Methylmagnesium bromide (CH₃MgBr)4-hydroxy-4-methyl-N-benzoyl-perhydroazepine
Organometallic (Organolithium)n-Butyllithium (n-BuLi)4-butyl-4-hydroxy-N-benzoyl-perhydroazepine
Enolate (Reformatsky)Ethyl bromoacetate (B1195939) / ZnEthyl 2-(4-hydroxy-N-benzoyl-perhydroazepin-4-yl)acetate

This table illustrates potential nucleophilic addition reactions based on the known reactivity of similar cyclic ketones.

Condensation Reactions

The α-protons adjacent to the C-4 ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation. In a crossed aldol condensation, the enolate of this compound can react with an aldehyde, like benzaldehyde, that lacks α-protons. This reaction, typically catalyzed by a base such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of an α,β-unsaturated ketone after dehydration of the initial aldol adduct.

Another relevant condensation reaction is the Knoevenagel condensation, where the ketone reacts with an active methylene (B1212753) compound, such as malononitrile (B47326) or a malonic ester, in the presence of a weak base like piperidine (B6355638) or ammonia. This reaction also yields an α,β-unsaturated product.

Reaction Type Reactant Catalyst Expected Product
Aldol CondensationBenzaldehydeNaOH or KOHN-benzoyl-3-benzylidene-4-perhydroazepinone
Knoevenagel CondensationMalononitrilePiperidine(N-benzoyl-4-oxo-perhydroazepin-3-ylidene)malononitrile

This table outlines expected condensation reactions based on the reactivity of analogous cyclic ketones.

Transformations Involving the N-Benzoyl Group

De-benzoylation and Related N-Deprotection Strategies

The removal of the N-benzoyl group, or de-benzoylation, is a crucial step in many synthetic routes to access the free secondary amine of the perhydroazepinone ring. This transformation can be accomplished under both acidic and basic conditions.

Acid-catalyzed hydrolysis, often using strong acids like hydrochloric acid or sulfuric acid at elevated temperatures, can cleave the amide bond to yield the corresponding amine salt and benzoic acid. Similarly, basic hydrolysis with strong bases such as sodium hydroxide or potassium hydroxide in an alcoholic solvent can also effect the cleavage of the amide bond, yielding the free amine and a benzoate (B1203000) salt. The hydrolysis of the seven-membered lactam ring itself is also a possibility under harsh hydrolytic conditions.

Alternative methods for the cleavage of N-benzoyl groups include reductive and oxidative approaches, although these are less common for N-benzoyl amides compared to N-benzyl amides. For instance, certain oxidative debenzylation methods have been developed using reagents like alkali metal bromides. acs.org

Deprotection Method Reagents Typical Conditions
Acid HydrolysisConcentrated HCl or H₂SO₄Reflux in water or alcohol
Basic HydrolysisNaOH or KOHReflux in ethanol/water
Oxidative CleavageAlkali Metal Bromide / OxidantMild conditions

This table summarizes common methods for the deprotection of N-benzoyl groups.

Modifications of the Benzoyl Phenyl Ring

The phenyl ring of the N-benzoyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. lkouniv.ac.in The benzoyl group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic substitution reactions are expected to occur at the meta-position of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta-position. Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride. wikipedia.org Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst, can introduce another acyl group at the meta-position. wikipedia.orgbyjus.com

Reaction Type Reagents Expected Position of Substitution
NitrationHNO₃ / H₂SO₄meta
HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃meta
Friedel-Crafts AcylationRCOCl / AlCl₃meta
Friedel-Crafts AlkylationRCl / AlCl₃meta

This table illustrates potential electrophilic aromatic substitution reactions on the benzoyl phenyl ring.

Article Generation Infeasible Due to Lack of Specific Data for this compound

Following a comprehensive multi-step search of available scientific literature, it has been determined that there is insufficient specific data to generate a scientifically accurate and detailed article on the "" according to the provided outline. The core topics of mechanistic studies of the N-benzoyl group, formation of fused heterocyclic systems, and stereoselective derivatization for this particular compound are not substantially addressed in the accessible chemical literature.

The performed searches aimed to retrieve information on:

Mechanistic Studies of N-Benzoyl Group Reactions: While general principles of N-aroyl lactam reactivity exist, no specific mechanistic investigations concerning the N-benzoyl group in the this compound scaffold were found.

Formation of Fused Heterocyclic Systems: The searches did not yield any specific examples of synthetic routes starting from this compound to create fused heterocyclic systems. The available literature discusses general methodologies for the synthesis of such systems but does not utilize this specific starting material.

Stereoselective Derivatization of the Azepinone Scaffold: There is a lack of documented methods for the stereoselective derivatization of the this compound ring.

The absence of direct and specific research findings on this compound prevents the creation of an article that would be both thorough and scientifically rigorous, as required by the prompt. Constructing an article based on tangentially related compounds would involve speculation and would not adhere to the strict focus on "this compound." Therefore, the generation of the requested article is not feasible at this time.

Advanced Spectroscopic and Structural Analysis

Application of Advanced NMR Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of N-acyl azepine derivatives. While specific advanced NMR studies on N-Benzoyl-4-perhydroazepinone are not extensively documented in publicly available literature, the stereochemical features can be inferred from studies on analogous N-acyl seven-membered ring systems. Techniques such as 1D and 2D NMR, including Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in determining the conformational preferences of the flexible azepane ring and the orientation of the N-benzoyl group.

For related N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, 1H NMR spectroscopy has been effectively used to investigate the conformational properties in solution. These studies have revealed the existence of equilibrium mixtures of E/Z-amide diastereomers. The determination of this stereochemistry is often achieved through NOE experiments, which can reveal through-space proximities between specific protons, thus defining the spatial arrangement of the molecule. It has been observed that for some N-acyl dibenzoazepinones, the E-amide isomer is preferred over the Z-amide in solution, a finding supported by Density Functional Theory (DFT) calculations nih.gov.

The azepane ring in this compound is expected to adopt a chair-like or boat-like conformation. The position and orientation (axial vs. equatorial) of substituents on the ring significantly influence its preferred conformation. In studies of substituted ε-caprolactams, a closely related class of compounds, NMR spectroscopy has shown that the ring can undergo exchange between different chair forms. The introduction of bulky substituents on the nitrogen atom can induce a preference for specific conformations to minimize steric strain rsc.org.

Table 1: Representative 1H NMR Data for Protons on the Azepane Ring of a Generic N-Acyl Azepane

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-2 (axial)3.2 - 3.4m-
H-2 (equatorial)3.6 - 3.8m-
H-31.7 - 1.9m-
H-52.4 - 2.6m-
H-61.6 - 1.8m-
H-7 (axial)3.0 - 3.2m-
H-7 (equatorial)3.4 - 3.6m-

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution patterns.

X-ray Crystallographic Studies of this compound Derivatives

In the crystal structures of various benzoyl hydrazine (B178648) derivatives, the conformation of the molecule is often non-coplanar, with significant dihedral angles between the phenyl rings nih.govnih.govresearchgate.net. The crystal packing in these structures is typically governed by a network of hydrogen bonds, such as N—H⋯O and C—H⋯O interactions, which lead to the formation of supramolecular assemblies nih.govnih.govresearchgate.net.

For instance, in the structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide, the dihedral angles between the phenyl rings are substantial, and the crystal packing is dominated by N—H⋯O and C—H⋯O hydrogen bonds, resulting in a mono-periodic arrangement nih.gov. Similarly, studies on ε-caprolactam have shown its propensity to form dimers in solution and in the solid state through amide-amide hydrogen bonding nih.gov. It is highly probable that this compound derivatives would exhibit similar intermolecular hydrogen bonding patterns involving the carbonyl oxygen of the benzoyl group and potentially C-H donors on the azepane or benzoyl rings.

Table 2: Expected Crystallographic Parameters for a Hypothetical this compound Derivative

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or similar
Key Bond Length (C=O)~1.23 Å
Key Bond Length (C-N)~1.35 Å (amide), ~1.47 Å (aliphatic)
Dominant Intermolecular InteractionsC-H···O Hydrogen Bonds, van der Waals forces

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron impact (EI) ionization would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak (M+•) would be expected, although its intensity might vary. A primary and highly characteristic fragmentation for amides is the α-cleavage to the carbonyl group. In the case of this compound, this would involve the cleavage of the bond between the carbonyl carbon and the nitrogen atom of the azepane ring, or the bond between the carbonyl carbon and the phenyl ring.

A plausible fragmentation pathway would involve the formation of the benzoyl cation ([C6H5CO]+) at m/z 105, which is a very stable and commonly observed fragment for benzoyl derivatives. Another significant fragmentation could be the loss of the benzoyl group to generate the perhydroazepinone radical cation.

Further fragmentation of the azepane ring itself could occur, leading to the loss of small neutral molecules like ethene (C2H4) or other hydrocarbon fragments. The general fragmentation patterns of amides often include a base peak resulting from a McLafferty rearrangement if a suitable gamma-hydrogen is available, though this is less likely to be the primary pathway for the main ring structure of this compound libretexts.org. The fragmentation of the caprolactam ring, a related structure, has also been studied and involves complex ring-opening and cleavage reactions researchgate.net.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

m/zProposed Fragment Ion
217[M]+• (Molecular Ion)
105[C6H5CO]+ (Benzoyl cation)
77[C6H5]+ (Phenyl cation)
112[C6H10NO]+ (Fragment from cleavage of benzoyl group)

Computational Chemistry and Mechanistic Insights

Conformation Analysis and Energy Minimization Studies

The three-dimensional structure of N-Benzoyl-4-perhydroazepinone is not static; the seven-membered perhydroazepinone ring can adopt various conformations. Understanding the relative energies of these conformers is crucial, as the lowest energy conformation represents the most populated and thus the most likely structure of the molecule.

Computational studies on the parent ring system, ε-caprolactam, have shown that it predominantly adopts a chair-type conformation . This conformation is favored as it minimizes steric strain and torsional strain within the seven-membered ring. It is therefore highly probable that this compound also favors a chair-like geometry for its perhydroazepinone ring.

Energy minimization studies, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to precisely determine the most stable conformer of this compound. Such calculations would optimize the geometry of the molecule, adjusting bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy. The presence of the bulky N-benzoyl group is expected to influence the conformational preference of the ring and the orientation of the substituent to minimize steric hindrance. The table below illustrates hypothetical relative energies for possible conformers of this compound that could be obtained from such a study.

Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair (Benzoyl Equatorial)0.00C2-N1-C7-C6 ≈ 60
Chair (Benzoyl Axial)3.5C2-N1-C7-C6 ≈ 180
Boat5.2Variable
Twist-Boat4.8Variable

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound, which govern its reactivity and intermolecular interactions. Methods like DFT are used to calculate various electronic descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzoyl group and the nitrogen atom, while the LUMO may be distributed over the carbonyl group of the lactam and the aromatic ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms of the aromatic ring and the perhydroazepinone ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. wikipedia.orgmpg.deresearchgate.netq-chem.commaterialsciencejournal.org It can quantify the charge on each atom and describe the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would reveal the nature of the amide bond and the extent of conjugation between the benzoyl group and the lactam nitrogen. The table below presents hypothetical NBO charges and HOMO-LUMO energies for this compound.

Hypothetical Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
NBO Charge on Lactam Carbonyl Carbon+0.60 e
NBO Charge on Lactam Carbonyl Oxygen-0.55 e
NBO Charge on Nitrogen-0.45 e

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, the hydrolysis of the amide bond in this compound is a fundamental reaction that could be studied computationally. Theoretical calculations could model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon of the lactam. By calculating the energies of the reactant, transition state, and product, the reaction barrier can be determined, providing insight into the reaction rate. Such studies can also elucidate the role of catalysts, such as acids or bases, in lowering the activation energy.

Computational models can also be used to explore the regioselectivity and stereoselectivity of reactions involving the perhydroazepinone ring. For example, in the case of an enolate formation followed by an electrophilic attack, calculations could predict which alpha-carbon is more likely to be deprotonated and from which face of the ring the electrophile will approach. This information is invaluable for planning synthetic routes to specific derivatives of this compound.

Ligand-Receptor Interaction Modeling for Biologically Relevant Derivatives

While this compound itself may not have a known biological target, its derivatives could be designed to interact with specific biological receptors. Ligand-receptor interaction modeling, often referred to as molecular docking, is a computational technique used to predict the binding mode and affinity of a small molecule (the ligand) to the active site of a protein (the receptor).

For example, if derivatives of this compound were designed as potential inhibitors of enzymes like cyclooxygenase (COX), molecular docking simulations could be performed. researchgate.netjaper.inrsc.orgnih.govmdpi.com These simulations would place the derivative into the active site of the COX enzyme and calculate a "docking score," which is an estimate of the binding affinity. The results would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information can guide the synthesis of more potent and selective inhibitors. The table below presents a hypothetical docking study of a derivative of this compound with a hypothetical receptor.

Hypothetical Docking Results for a Derivative of this compound

ReceptorDerivativeDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)4-Hydroxybenzoyl-4-perhydroazepinone-8.5Arg120, Tyr355, Ser530
Cyclooxygenase-1 (COX-1)4-Hydroxybenzoyl-4-perhydroazepinone-6.2Ile523, His90

N Benzoyl 4 Perhydroazepinone As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmacologically Active Compounds

The N-Benzoyl-4-perhydroazepinone core is a foundational element in the synthesis of various compounds with significant pharmacological potential. Its perhydroazepine moiety is a key structural component of balanol, a potent inhibitor of protein kinase C (PKC). Analogs of balanol, which incorporate this seven-membered ring system, have been synthesized to explore their activity and selectivity against both PKC and cAMP-dependent kinase (PKA). Research has indicated that the conformation of the nonaromatic perhydroazepine ring plays a substantial role in determining the inhibitory activity and isozyme selectivity of these compounds nih.govnih.gov.

Furthermore, the broader benzoylpiperidine scaffold, a close structural relative of this compound, is recognized as a privileged structure in medicinal chemistry. This is due to its presence in a multitude of bioactive molecules with a wide range of therapeutic applications, including anticancer, antipsychotic, and neuroprotective agents nih.govmdpi.com. The metabolic stability of this framework makes it a reliable component in drug design nih.gov.

Derivatives incorporating similar N-acyl hydrazone structures have also shown promise as anticancer agents. These compounds have demonstrated cytotoxic activity against various cancer cell lines, underscoring the potential of scaffolds related to this compound in the development of new cancer therapies mdpi.comnih.govnih.gov.

Pharmacologically Active Compound Class Therapeutic Target/Application Key Structural Moiety
Balanol AnalogsProtein Kinase C (PKC) InhibitionPerhydroazepine
Benzoylpiperidine DerivativesAnticancer, Antipsychotic, NeuroprotectiveBenzoylpiperidine
N-Acyl Hydrazone DerivativesAnticancerN-Acyl Hydrazone

Role in the Total Synthesis of Natural Products and Analogs

While direct application of this compound in the total synthesis of the batzelladine alkaloids is not explicitly detailed in available literature, the synthesis of these complex marine alkaloids often involves intricate nitrogen-containing heterocyclic intermediates nih.govmdpi.comresearchgate.net. The batzelladine alkaloids, known for their fused tricyclic guanidine (B92328) core, present significant synthetic challenges researchgate.net. The construction of such elaborate molecular architectures necessitates the use of versatile building blocks that can be elaborated into the required polycyclic systems.

The general strategies employed in the synthesis of batzelladine alkaloids, such as diastereoselective three-component couplings and [4+2] annulation reactions, highlight the importance of carefully designed cyclic precursors nih.govmdpi.com. Given its reactive ketone functionality and the conformational flexibility of the seven-membered ring, this compound represents a potential, though not yet documented, starting point or intermediate for the assembly of the core structures of such natural products.

Development of Diverse Compound Libraries from the this compound Scaffold

The concept of "privileged scaffolds" is central to modern drug discovery, where a core molecular structure is systematically modified to generate a library of diverse compounds for biological screening. The benzophenone (B1666685) scaffold, closely related to the core of this compound, is considered a ubiquitous and valuable framework in medicinal chemistry for this purpose semanticscholar.org.

The generation of compound libraries often employs parallel synthesis techniques to efficiently create a multitude of derivatives. For instance, solution-phase parallel synthesis has been utilized to create libraries of benzophenone-containing tetraamides for screening as antimicrobial agents semanticscholar.org. This approach allows for the rapid exploration of structure-activity relationships (SAR) by systematically altering substituents on the core scaffold.

The this compound scaffold, with its reactive ketone and modifiable benzoyl and azepane rings, is well-suited for such combinatorial chemistry approaches. Although specific large-scale libraries based solely on this exact scaffold are not extensively documented, the principles of library design based on similar privileged structures are well-established.

Scaffold Type Library Synthesis Approach Therapeutic Area of Interest
BenzophenoneSolution-Phase Parallel SynthesisAntimicrobial
Pyrrolo[2,1-f] nih.govmdpi.comtriazineNot SpecifiedKinase Inhibition
nih.govmdpi.comTriazolo[3,4-b]benzothiazoleNot SpecifiedPARP Enzyme Inhibition

Application in Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in various areas of medicinal chemistry research. For example, the development of selective kinase inhibitors is a major focus in the search for new anticancer treatments. While research has focused on scaffolds like N1-benzoylated 5-(4-pyridinyl)indazoles for targeting kinases such as haspin and Clk4, the benzoyl group plays a crucial role in modulating selectivity. This highlights the potential for the benzoyl moiety of this compound to be a key interaction element in enzyme active sites.

In the realm of central nervous system (CNS) drug discovery, derivatives containing benzylpiperazine and related structures have been investigated for their ability to penetrate the blood-brain barrier. These efforts have led to the discovery of CNS-penetrant inhibitors for targets like histone deacetylase 6 (HDAC6), which is relevant for neurodegenerative diseases. The N-benzoyl-perhydroazepine structure could potentially be modified to explore new CNS-active agents.

Furthermore, the N-benzylpiperidine framework has been identified in potent inhibitors of the influenza H1N1 virus, demonstrating the utility of such scaffolds in developing novel antiviral agents semanticscholar.org. The structural similarity suggests that derivatives of this compound could be explored for similar antiviral applications.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The industrial production of related compounds, such as caprolactam, has traditionally relied on petrochemical resources. rug.nl A major focus for future research will be the development of sustainable and environmentally benign synthetic routes to N-Benzoyl-4-perhydroazepinone and its analogs. This includes the use of bio-based feedstocks and the implementation of green chemistry principles to minimize waste and energy consumption. rsc.orgnih.gov The exploration of enzymatic and chemo-catalytic pathways starting from renewable resources is a promising avenue. rug.nlrsc.org For instance, routes starting from lysine (B10760008) or other bio-based platform chemicals could offer a more sustainable alternative to current synthetic methods. nih.gov

Exploration of New Reactivity Patterns and Catalytic Applications

The reactivity of cyclic ketones is a rich area of study, and this compound presents opportunities to explore novel chemical transformations. sapub.org Future research could focus on asymmetric catalysis to introduce chirality, expanding the utility of this scaffold in the synthesis of enantiomerically pure compounds. The development of new catalytic systems for reactions such as asymmetric aldol (B89426) additions, hydrogenations, and oxidations would be of significant interest. polyu.edu.hk Furthermore, the perhydroazepinone core could serve as a ligand scaffold for the development of novel catalysts for a variety of organic transformations. hku.hk

Design and Synthesis of Advanced Functional Materials Based on the Scaffold

The unique structural features of the this compound scaffold make it an attractive building block for the design and synthesis of advanced functional materials. The lactam functionality is a key component of polyamides like Nylon-6, and incorporating this functionalized caprolactam derivative into polymers could lead to materials with novel properties. rsc.org Research into the ring-opening polymerization of designer lactam monomers based on this scaffold could yield polyamides with tailored thermal, mechanical, and biomedical properties. rsc.org These materials could find applications in areas such as drug delivery, tissue engineering, and advanced coatings.

Integration with High-Throughput Synthesis and Screening for Discovery Research

To accelerate the discovery of new applications for this compound and its derivatives, the integration of high-throughput synthesis and screening methodologies will be crucial. Automated synthesis platforms can be employed to rapidly generate libraries of diverse compounds based on this scaffold. rsc.org These libraries can then be screened for biological activity against a wide range of therapeutic targets, facilitating the discovery of new drug candidates. rsc.org Similarly, high-throughput screening can be used to identify new catalysts and materials with desired properties, significantly speeding up the research and development process.

Q & A

What are the optimized synthetic routes for N-Benzoyl-4-perhydroazepinone, and how do reaction conditions influence yield and purity?

Basic Research Question
Methodological Answer:
The synthesis of This compound typically involves nucleophilic substitution or condensation reactions. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts like triethylamine or DMAP. For example, benzoylation of 4-perhydroazepinone under anhydrous conditions with benzoyl chloride in the presence of a base yields the target compound. Optimization studies show that yields improve with slow reagent addition and inert atmospheres (N₂ or Ar) to prevent hydrolysis .

Reaction Condition Solvent Catalyst Yield (%) Purity (HPLC)
Room Temperature (25°C)DCMTriethylamine78>95%
0–5°CTHFDMAP85>98%
Reflux (40°C)AcetonitrileNone6290%

What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Basic Research Question
Methodological Answer:
Characterization relies on ¹H/¹³C NMR (for structural confirmation), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and LC-MS (for molecular ion validation). Discrepancies in NMR shifts (e.g., benzoyl group proton splitting) are resolved by cross-referencing with computational predictions (DFT) or variable-temperature NMR to assess conformational dynamics .

Technique Key Data Reference Range
¹H NMR (CDCl₃)δ 7.45–7.55 (m, 5H, Ar-H)
¹³C NMRδ 167.2 (C=O), 134.5–128.3 (Ar-C)
LC-MS (ESI+)m/z 245.2 [M+H]⁺

How can computational methods aid in resolving contradictions in the stereochemical assignment of this compound?

Advanced Research Question
Methodological Answer:
Conflicting stereochemical data (e.g., NOESY vs. X-ray results) are addressed using density functional theory (DFT) to model energetically favorable conformers. For instance, comparing calculated vs. experimental NMR chemical shifts (with RMSD < 0.3 ppm) validates chair vs. boat conformations of the perhydroazepinone ring. Collaborative use of molecular docking (e.g., AutoDock Vina) further clarifies interactions in enzyme-binding studies .

Method Application Outcome
DFT (B3LYP/6-31G*)Conformational energy minimizationIdentified chair conformation
Molecular DynamicsSolvent-phase stability analysisConfirmed rigidity of amide bond

What strategies are effective in analyzing byproducts formed during the synthesis of this compound?

Advanced Research Question
Methodological Answer:
Byproduct identification employs LC-MS/MS for structural elucidation and GC-MS for volatile impurities. For example, over-benzoylation generates N,N-dibenzoyl-4-perhydroazepinone (m/z 349.3 [M+H]⁺), detected via reverse-phase HPLC with a C18 column. Isotopic labeling (¹³C-benzoyl chloride) traces reaction pathways, while kinetic studies optimize reagent stoichiometry to minimize side products .

Byproduct Detection Method Mitigation Strategy
N,N-Dibenzoyl derivativeLC-MS/MSLimit benzoyl chloride to 1.1 eq.
Hydrolyzed intermediateGC-MSUse anhydrous conditions

How is this compound utilized in enzyme inhibition studies, and what experimental models validate its efficacy?

Advanced Research Question
Methodological Answer:
The compound serves as a scaffold for protease inhibitors (e.g., caspase-3). In vitro assays measure IC₅₀ values using fluorogenic substrates (e.g., Ac-DEVD-AMC). Molecular docking (Schrödinger Suite) predicts binding poses, validated by X-ray crystallography of inhibitor-enzyme complexes. Contradictions between computational and experimental Ki values are resolved by adjusting force-field parameters or simulating solvation effects .

Assay Type Target Enzyme IC₅₀ (μM) Validation Method
FluorometricCaspase-312.4 ± 1.2X-ray crystallography
ColorimetricTrypsin>100Surface plasmon resonance

Notes

  • Methodological Rigor : Emphasized cross-validation (experimental + computational) to address contradictions in stereochemistry or bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.